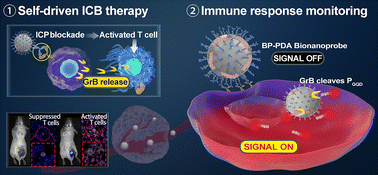Self-driven immune checkpoint blockade and spatiotemporal-sensitive immune response monitoring in acute myeloid leukemia using an all-in-one turn-on bionanoprobe†
Journal of Materials Chemistry B Pub Date: 2023-10-17 DOI: 10.1039/D3TB01553J
Abstract
Immune checkpoint (ICP) blockade (ICB) is one of the most promising immunotherapies for acute myeloid leukemia (AML). However, owing to their heterogeneity, AML cells may cause uncoordinated metabolic fluxes and heterogeneous immune responses, inducing the release of a spatiotemporally sensitive immune response marker. Timely and in situ detection of immune responses in ICB therapy is important for therapeutic strategy adjustment. Herein, we constructed an all-in-one nanoprobe for self-driving ICB and simultaneously detecting an immune response in the same AML cell in vivo, thus enabling accurate evaluation of heterogenetic immune responses in living AML mice without additional drug treatment or probe processes. The nature-inspire polydopamine (PDA) nanoparticles loaded with an ICP blocker were targeted to the leukocyte immunoglobulin like receptor B4 (a new ICP) of AML cells to induce the release of immune response marker granzyme B (GrB). The PDA nanoparticles were additionally paired with carbon-derived graphene quantum dots (GQDs) to construct a full-organic ‘turn-on’ bionanoprobe that can transfer fluorescence resonance energy for GrB detection. This multifunctional nanoprobe was validated for triggering ICB therapy and monitoring the changes of GrB levels in real-time both in vitro and in vivo. The organic nanoprobe showed excellent permeability and retention in tumor cells and high biocompatibility in vivo. This bionanoprobe orderly interacted with the upstream ICP molecules and downstream signal molecule GrB, thereby achieving in situ immune response signals within the therapeutic efficacy evaluation window.


Recommended Literature
- [1] Polyhydroxyalkanoate-derived hydrogen-bond donors for the synthesis of new deep eutectic solvents†
- [2] Iridium(i)-catalyzed vinylic C–H borylation of 1-cycloalkenecarboxylates with bis(pinacolato)diboron†
- [3] Synthesis and characterization of micrometre-sized, polypyrrole-coated polystyrene latexes
- [4] pH switchable and fluorescent ratiometric squarylium indocyanine dyes as extremely alkaline solution sensors†
- [5] Improvement of electrochemical performance of rechargeable lithium–selenium batteries by inserting a free-standing carbon interlayer†
- [6] Highly efficient, deep-red organic light-emitting devices using energy transfer from exciplexes†
- [7] Direct electrochemistry and bioelectrocatalysis of horseradish peroxidase entrapped in a self-supporting nanoporous gold electrode: a new strategy to improve the orientation of immobilized enzymes†
- [8] Facile fabrication of a modified polyamide acid porous membrane for uranium enrichment in wastewater†
- [9] Inorganic analysis
- [10] New-generation integrated devices based on dye-sensitized and perovskite solar cells










